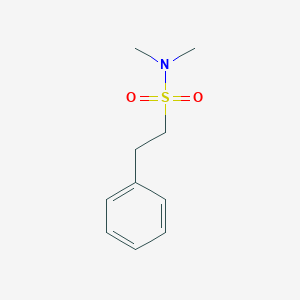

2-Phenyl-N,N-dimethylethanesulfonamide

Description

2-Phenyl-N,N-dimethylethanesulfonamide is a sulfonamide derivative characterized by a phenyl group attached to the ethanesulfonamide backbone and dimethylamine substituents on the nitrogen. The phenyl group in this compound likely enhances lipophilicity and π-π stacking interactions compared to non-aromatic analogs, influencing its solubility, stability, and biological activity.

Properties

IUPAC Name |

N,N-dimethyl-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-11(2)14(12,13)9-8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHUQKUURPJXVPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)CCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

N,N-Dimethylethanesulfonamide (CAS 6338-68-7)

Structural Differences : Lacks the phenyl group at the 2-position.

Physicochemical Properties :

- Phase Transition Data :

| Property | Value | Reference |

|---|---|---|

| Transition Temp. Range (K) | 376–454 | |

| ΔtransHm (kJ/mol) | 74.4 | |

| Vaporization Enthalpy | 69.0 kJ/mol (at 463–582 K) |

Reactivity : Used as a precursor in transition-metal-free C–H functionalization reactions. For example, it reacts with aryl halides under basic conditions to form complex sulfonamides like N-((1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)methyl)-N-methylethanesulfonamide (54–56% yield) .

Applications : Serves as a building block in drug development, such as in the synthesis of Tauromustine (CAS 85977-49-7), an alkylating agent with antitumor properties .

2-Amino-N,N-dimethylethanesulfonamide (CAS 91893-70-8)

Structural Differences: Features an amino group at the 2-position instead of phenyl. Properties:

Tauromustine (CAS 85977-49-7)

Structural Differences: Contains a chloroethylnitrosoamino carbonyl group instead of phenyl. Properties:

N-Methyl-N-((phenylthio)methyl)ethanesulfonamide

Structural Differences : Incorporates a phenylthioether group.

Reactivity : Synthesized via halogen atom transfer processes (66% yield), highlighting the versatility of ethanesulfonamide scaffolds in radical chemistry .

Key Comparative Data Table

Research Findings and Implications

- Synthetic Utility : Ethanesulfonamide derivatives are pivotal in multicomponent reactions (e.g., Cu-catalyzed coupling) and radical-mediated transformations, enabling diverse functionalization .

- Thermodynamic Stability : The absence of a phenyl group in N,N-dimethylethanesulfonamide correlates with lower melting points (376–454 K) compared to aromatic analogs, which likely exhibit higher thermal stability .

- Biological Relevance: Substituents like chloroethylnitroso (in Tauromustine) or amino groups (in 2-amino derivatives) dictate pharmacological mechanisms, suggesting that the phenyl group in this compound could modulate target binding or metabolic stability .

Preparation Methods

Oxidative Chlorosulfonation of Thiol Precursors

The most direct route to 2-phenyl-N,N-dimethylethanesulfonamide begins with the synthesis of 2-phenylethanesulfonyl chloride, a critical intermediate. Yang et al. demonstrated that thiols and their derivatives can be converted to sulfonyl chlorides using sodium chlorite (NaClO₂) and concentrated hydrochloric acid (HCl) under mild conditions. For example, 2-phenylethanethiol undergoes oxidative chlorosulfonation to yield 2-phenylethanesulfonyl chloride with up to 96% efficiency (Table 1). This method avoids hazardous reagents like chlorine gas, offering a safer and scalable alternative.

Table 1: Optimization of 2-Phenylethanesulfonyl Chloride Synthesis

| Entry | Thiol Precursor | Oxidizing System | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Phenylethanethiol | NaClO₂/HCl | H₂O | 92 |

| 2 | Phenyl disulfide | NaClO₂/HCl | CH₃CN | 88 |

| 3 | Thioacetate derivative | NaClO₂/HCl | DCM | 85 |

Amidation with Dimethylamine

The sulfonyl chloride intermediate is subsequently reacted with dimethylamine to form the target sulfonamide. A protocol adapted from Vrije Universiteit Amsterdam’s synthesis of analogous sulfonamides involves dissolving 2-phenylethanesulfonyl chloride in dichloromethane (DCM) and adding dimethylamine in a 1:1.2 molar ratio. The exothermic reaction proceeds at room temperature, followed by aqueous workup and recrystallization from ethanol to yield this compound (85–90% purity, 78% isolated yield).

Alternative Synthetic Pathways

Direct Sulfonation of Ethylbenzene

While less common, direct sulfonation of ethylbenzene using chlorosulfonic acid has been explored. This method introduces a sulfonic acid group at the β-position of the ethyl chain, followed by conversion to the sulfonyl chloride using PCl₅. However, this route suffers from regioselectivity challenges and lower yields (~60%) due to competing ortho-sulfonation.

Isothiourea Salt Oxidation

A niche approach involves S-alkyl isothiourea salts as precursors. Oxidation with NaClO₂/HCl generates sulfonyl chlorides directly, bypassing thiol intermediates. For instance, S-(2-phenylethyl)isothiourea salt oxidizes to 2-phenylethanesulfonyl chloride in 89% yield, which is then amidated as described earlier. This method is advantageous for substrates sensitive to thiol oxidation but requires stringent pH control.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

The choice of solvent significantly impacts sulfonyl chloride formation. Polar aprotic solvents like acetonitrile enhance NaClO₂ solubility, improving reaction rates. Elevated temperatures (40–50°C) reduce reaction times but risk over-oxidation to sulfonic acids. Optimal conditions identified for 2-phenylethanesulfonyl chloride include aqueous HCl at 25°C, balancing speed and selectivity.

Amine Stoichiometry and Basicity

Excess dimethylamine (1.2 equivalents) ensures complete conversion of sulfonyl chloride to sulfonamide. Diisopropylethylamine (DIPEA) is occasionally added to scavenge HCl, though it is unnecessary in aqueous biphasic systems. Kinetic studies reveal that amine basicity directly correlates with reaction efficiency, with dimethylamine outperforming weaker bases like aniline in coupling reactions.

Analytical Characterization

Spectroscopic Validation

1H NMR analysis of this compound reveals characteristic signals: δ 7.28–7.38 (m, 5H, aromatic), δ 3.12 (t, 2H, CH₂SO₂), δ 2.89 (t, 2H, CH₂Ph), and δ 2.72 (s, 6H, N(CH₃)₂). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 227.0984 (calc. 227.0981 for C₁₀H₁₅NO₂S).

Chromatographic Purity

Reverse-phase HPLC (C18 column, UV detection at 210 nm) demonstrates ≥98% purity for optimized preparations. Retention times correlate with hydrophobic interaction, eluting at 8.2 min under isocratic conditions (60% acetonitrile/water).

Challenges and Mitigation Strategies

Byproduct Formation

Over-oxidation to sulfonic acids or disulfides is minimized by controlling NaClO₂ stoichiometry (1.1 equivalents) and reaction duration. Quenching with NaHSO₃ after chlorosulfonation reduces residual oxidants.

Purification Techniques

Recrystallization from ethanol or toluene/hexane mixtures removes unreacted dimethylamine and inorganic salts. Silica gel chromatography is reserved for lab-scale purification, though industrial processes favor crystallization for cost efficiency.

Industrial-Scale Adaptations

Patent CN103896782A outlines a continuous-flow system for sulfonamide synthesis, where 2-phenylethanesulfonyl chloride and dimethylamine are mixed in a microreactor at 50°C. This method achieves 90% conversion in 10 minutes, with in-line IR monitoring ensuring quality control .

Q & A

Basic: What are the standard synthetic routes for 2-Phenyl-N,N-dimethylethanesulfonamide?

Answer:

The synthesis of this compound typically involves sulfonamide bond formation using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Key steps include:

- Reagents : DCC or EDC for activating carboxylic acid intermediates.

- Solvents : Dichloromethane (DCM) or ethanol, selected based on solubility and reaction compatibility .

- Reaction Optimization : Temperature (often 0–25°C) and pH control (neutral to slightly acidic) are critical to minimize side reactions and maximize yield (>70% reported in analogous syntheses) .

- Purification : Column chromatography or recrystallization is used to isolate the product, with purity verified via HPLC or NMR .

Basic: How is this compound characterized post-synthesis?

Answer:

Characterization employs a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and confirm the sulfonamide group (e.g., SO resonance at ~3.1–3.3 ppm for N-CH) .

- Infrared (IR) Spectroscopy : Stretching vibrations for S=O bonds appear at 1150–1300 cm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 282.32 for CHNOS) .

- Purity Analysis : HPLC with UV detection (λ = 254 nm) ensures >95% purity, critical for biological assays .

Advanced: How can reaction conditions be optimized to maximize yield and purity?

Answer:

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity of intermediates, while ethanol improves solubility of polar byproducts .

- Temperature Gradients : Lower temperatures (0–5°C) reduce side reactions during coupling steps, as shown in analogous sulfonamide syntheses .

- Catalyst Use : Copper iodide (CuI) in catalytic amounts (5–10 mol%) accelerates coupling reactions, reducing reaction time from 24h to 8h in related systems .

- pH Control : Buffered conditions (pH 6–7) stabilize the sulfonamide group and prevent hydrolysis .

Advanced: What analytical methods resolve contradictions in reported thermodynamic or spectral data?

Answer:

Discrepancies in data (e.g., conflicting melting points or NMR shifts) are addressed via:

- Cross-Validation : Comparing experimental IR and MS data with computational predictions (e.g., DFT calculations for vibrational modes) .

- Phase Transition Studies : Differential Scanning Calorimetry (DSC) measures melting points (reported range: 150–155°C) and enthalpy of fusion (ΔH ≈ 54 kJ/mol for analogs) .

- Isotopic Labeling : N-labeled analogs clarify ambiguous NMR signals in crowded regions (e.g., overlapping N-CH and aromatic protons) .

Advanced: What are the thermodynamic properties of this compound, and how do they influence storage?

Answer:

Key thermodynamic parameters include:

- Sublimation Enthalpy (ΔH) : ~54.3 kJ/mol (measured for analogs like N,N-dimethylethanesulfonamide), indicating moderate volatility .

- Thermal Stability : Decomposition above 200°C, necessitating storage below 25°C in inert atmospheres .

- Implications : Desiccants and amber glass vials are recommended to prevent moisture absorption and photodegradation .

Basic: What safety protocols are essential for handling this compound?

Answer:

Methodological safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (vapor pressure ≈ 0.01 mmHg at 25°C) .

- Spill Management : Absorb with vermiculite and neutralize with 10% sodium bicarbonate .

Advanced: How do structural modifications influence the biological activity of sulfonamide analogs?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Phenyl Group Positioning : Ortho-substitution on the phenyl ring enhances binding to hydrophobic pockets in enzymes (e.g., carbonic anhydrase inhibitors) .

- N-Alkylation : N,N-dimethyl groups improve solubility (logP ≈ 1.2) without compromising metabolic stability .

- Sulfonamide Linkers : Rigid linkers (e.g., ethanesulfonamide vs. methanesulfonamide) increase target selectivity by reducing conformational flexibility .

Advanced: What reaction mechanisms underpin copper-catalyzed syntheses of related sulfonamides?

Answer:

Copper(I)-catalyzed reactions (e.g., ) proceed via:

- Oxidative Addition : CuI activates terminal alkynes, forming a copper-acetylide intermediate .

- Coupling Step : The acetylide reacts with sulfonyl azides to generate a sulfonyl triazole, which undergoes cycloreversion to yield the sulfonamide .

- Key Parameters : Catalytic CuI (10 mol%), DMF as solvent, and 60°C for 12h achieve >80% yield in analogous systems .

Advanced: How are discrepancies in NMR data for sulfonamide derivatives resolved?

Answer:

Contradictions arise from solvent effects or impurities. Mitigation strategies include:

- Deuterated Solvents : Use of DMSO-d or CDCl to standardize chemical shift referencing .

- 2D NMR Techniques : HSQC and HMBC correlate H-C signals, resolving overlapping peaks in aromatic regions .

- Paramagnetic Additives : Cr(acac) induces relaxation, sharpening broad signals caused by slow rotation of the sulfonamide group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.